Doxapram vs. Almitrine in Chronic Respiratory Insufficiency: Quantified Difference in Gas Exchange Improvement
In a clinical trial of patients with chronic respiratory insufficiency and hypercapnia, a head-to-head comparison of intravenous doxapram and almitrine showed a marked difference in efficacy. Almitrine was much more efficient than doxapram in improving gas exchange at the well-tolerated doses studied [1].
| Evidence Dimension | Arterial Oxygen Partial Pressure (PaO2) Improvement |
|---|---|
| Target Compound Data | +3.3 mm Hg (p < 0.05) |
| Comparator Or Baseline | Almitrine: +14.6 mm Hg (p < 0.001) |
| Quantified Difference | Almitrine increased PaO2 by 11.3 mm Hg more than doxapram. |
| Conditions | Patients with chronic respiratory insufficiency and hypercapnia; IV infusion of almitrine 0.5 mg/kg or doxapram 1 mg/kg over 30 min. |
Why This Matters
This data directly contra-indicates the use of doxapram for chronic hypoxemia correction, a key procurement differentiator favoring almitrine for that specific indication, but it clarifies doxapram's primary value lies elsewhere.
- [1] Marcq, M., et al. (1979). Effect of almitrine on arterial gases in patients with chronic respiratory insufficiency. Comparison with doxapram. Preliminary results. Revue de l'Institut d'Hygiene des Mines, 34(4), 171-175. View Source
